molecular formula C9H7ClN4OS B4268606 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No. B4268606
M. Wt: 254.70 g/mol
InChI Key: QYNYPZSTEQHSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, also known as ACT or ACT-246475, is a chemical compound that has been studied for its potential medical applications. This compound has shown promise in scientific research for its ability to modulate certain biological pathways, making it a potential candidate for drug development.

Mechanism of Action

6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one works by modulating the activity of certain enzymes and pathways in the body. It has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression. By inhibiting this enzyme, 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one can alter the expression of genes involved in cell growth and differentiation, leading to its anticancer effects. Additionally, 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects
6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has been shown to have a range of biochemical and physiological effects in the body. In addition to its anticancer and anti-inflammatory effects, 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been shown to have low toxicity in animal studies, making it a safe compound to use in experiments. However, one limitation of using 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one in lab experiments is that it may not be effective in all types of cancer cells, as its activity is dependent on the specific genetic makeup of the cells.

Future Directions

There are several potential future directions for research on 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. One area of interest is the development of 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to understand the specific mechanisms by which 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one exerts its effects on the body. Finally, there is a need for more research on the safety and efficacy of 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one in humans, as most of the current studies have been conducted in animal models.

Scientific Research Applications

6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has been studied for its potential therapeutic applications in various medical conditions. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. Additionally, 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

6-(2-amino-3-chlorophenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4OS/c10-5-3-1-2-4(6(5)11)7-8(15)12-9(16)14-13-7/h1-3H,11H2,(H2,12,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNYPZSTEQHSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)C2=NNC(=S)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
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6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
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6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
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6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Reactant of Route 5
6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Reactant of Route 6
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6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

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